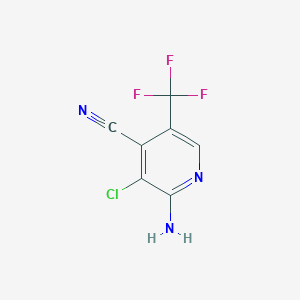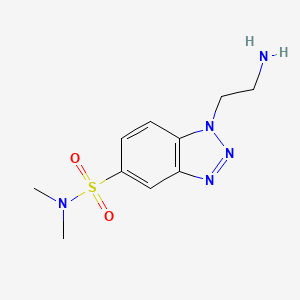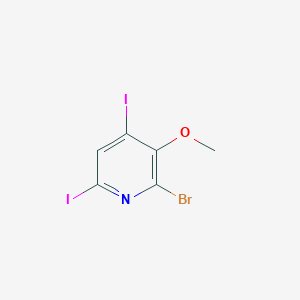
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile
Descripción general
Descripción
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile is a chemical compound with the linear formula C7H2ClF3N2 . It is related to 2-Chloro-5-(trifluoromethyl)aniline and 3-Amino-5-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile can be represented by the linear formula C7H2ClF3N2 . The InChI code for this compound is 1S/C7H3ClF3N3/c8-5-3(1-12)4(7(9,10)11)2-14-6(5)13/h2H,(H2,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile include a melting point of 86-90 °C . The predicted boiling point is 229.7±40.0 °C, and the predicted density is 1.468±0.06 g/cm3 . The compound has a predicted pKa of -0.04±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile has been utilized in various chemical syntheses. For instance, it has been involved in the synthesis of fluoropyridines and isolation of difluoroboryl imidate structures (Hand & Baker, 1989). Additionally, it has served as a precursor in the creation of various pyrimidine, thiourea, acetamide, and isoindoline derivatives (Mansour, Sayed, Marzouk, & Shaban, 2021).
Application in Antimicrobial Activity
A significant application of this compound is in the development of antimicrobial agents. A study reported the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles using 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile. These compounds exhibited notable antimycobacterial activity against both INH-susceptible and resistant strains of Mycobacterium tuberculosis (Almeida da Silva et al., 2008).
Use in Antiviral Research
The compound has also been explored in antiviral research. One study involved the synthesis of disubstituted benzimidazole ribonucleosides, showcasing activity against human cytomegalovirus and herpes simplex virus type 1 (Zou, Ayres, Drach, & Townsend, 1996).
Optical and Dielectric Properties
Furthermore, this compound has been investigated for its impact on the optical and dielectric properties of materials. A study focused on the effects of internal linkage groups of fluorinated diamine, including 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile, on the optical and dielectric properties of polyimide thin films (Jang, Shin, Choi, Park, & Han, 2007).
Nucleophilic Displacement Research
The compound's role in nucleophilic displacement reactions has been explored, particularly in the context of activating effects of trifluoromethyl groups in pyridines (Dunn, 1999).
Polymer Research
Finally, its applications extend to polymer research, where it has been used in the synthesis of soluble fluoro-polyimides, contributing to the development of materials with excellent thermal stability and low moisture absorption (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Safety And Hazards
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile is considered hazardous. It is harmful if swallowed and can cause harm to aquatic life with long-lasting effects . The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Propiedades
IUPAC Name |
2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-3(1-12)4(7(9,10)11)2-14-6(5)13/h2H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYKZDTWITQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid](/img/structure/B1392660.png)
![3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392661.png)


![1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392666.png)

![1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392669.png)
![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)


![1-Thia-4-azaspiro[4.6]undecan-3-one](/img/structure/B1392679.png)
